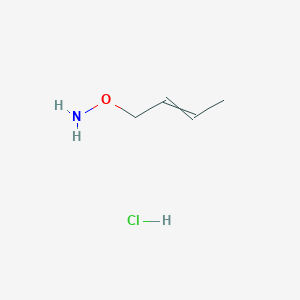
Pyridine, 2-azido-6-methyl-, 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 2-azido-6-methyl-, 1-oxide is a heterocyclic aromatic organic compound It features a pyridine ring substituted with an azido group at the 2-position, a methyl group at the 6-position, and an oxide group at the 1-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyridine, 2-azido-6-methyl-, 1-oxide typically involves the introduction of the azido group to a pre-formed pyridine ring. One common method is the nucleophilic substitution reaction where a halogenated pyridine derivative reacts with sodium azide. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and temperatures ranging from room temperature to slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for pyridine derivatives often involve catalytic processes. For example, the gas-phase synthesis over shape-selective catalysts like ZSM-5 zeolite is a well-documented method for producing pyridine bases . This method can be adapted for the production of this compound by incorporating appropriate azide precursors and reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Pyridine, 2-azido-6-methyl-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro derivatives.
Reduction: The azido group can be reduced to an amine group.
Substitution: The azido group can participate in substitution reactions, such as the Staudinger ligation or click chemistry reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a popular method for forming triazole rings.
Major Products
Oxidation: Nitro-pyridine derivatives.
Reduction: Amino-pyridine derivatives.
Substitution: Triazole derivatives.
Applications De Recherche Scientifique
Pyridine, 2-azido-6-methyl-, 1-oxide has several applications in scientific research:
Biology: Utilized in bioconjugation techniques for labeling biomolecules.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of pyridine, 2-azido-6-methyl-, 1-oxide involves its ability to participate in azide-alkyne cycloaddition reactions. The azido group acts as a reactive site, allowing the compound to form stable triazole rings with alkynes. This reaction is highly specific and efficient, making it valuable in various chemical and biological applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridine, 2-azido-, 1-oxide: Similar structure but lacks the methyl group at the 6-position.
Pyridine, 2-methyl-, 1-oxide: Similar structure but lacks the azido group at the 2-position.
Organic azides: Compounds containing the azide functional group, such as phenyl azide.
Uniqueness
Pyridine, 2-azido-6-methyl-, 1-oxide is unique due to the combination of the azido, methyl, and oxide groups on the pyridine ring. This combination imparts distinct reactivity and properties, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
57097-35-5 |
|---|---|
Formule moléculaire |
C6H6N4O |
Poids moléculaire |
150.14 g/mol |
Nom IUPAC |
2-azido-6-methyl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C6H6N4O/c1-5-3-2-4-6(8-9-7)10(5)11/h2-4H,1H3 |
Clé InChI |
DUAHDJKQVSNEPY-UHFFFAOYSA-N |
SMILES canonique |
CC1=[N+](C(=CC=C1)N=[N+]=[N-])[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


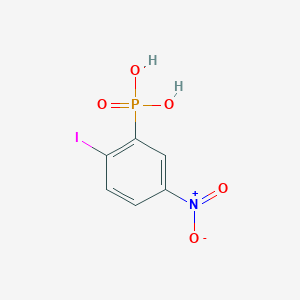

![N,N'-Bis[(4,6-dichloro-1,3,5-triazin-2-yl)]urea](/img/structure/B14636635.png)
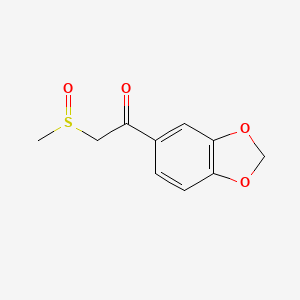
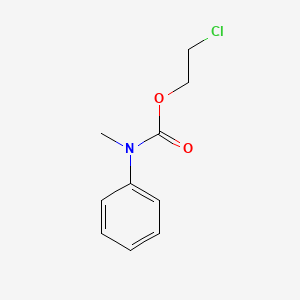
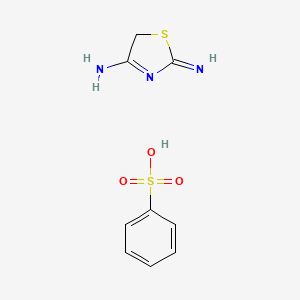


![5-[2-Methyl-5-(prop-1-en-2-yl)cyclopent-1-en-1-yl]pent-1-en-3-one](/img/structure/B14636675.png)


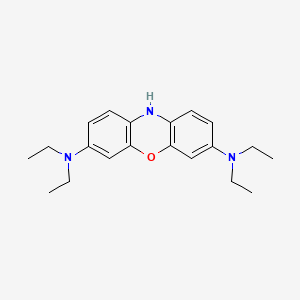
![Diethyl {[(cyanomethyl)amino]methyl}phosphonate](/img/structure/B14636709.png)
